2-(2-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with chloro, ethoxy, and fluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chloro, ethoxy, and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or toluene), temperature (80-100°C)
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, temperature (50-100°C)
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-(2-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex eliminates the coupled product, regenerating the palladium catalyst.
The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid
- 2-(2-Chloro-4-ethoxy-5-fluorophenyl)methanol
- 2-(2-Chloro-4-ethoxy-5-fluorophenyl)trimethylsilane
Uniqueness
2-(2-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly effective in Suzuki-Miyaura cross-coupling reactions. The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring also imparts distinct reactivity and selectivity in various chemical transformations.
Properties
Molecular Formula |
C14H19BClFO3 |
---|---|
Molecular Weight |
300.56 g/mol |
IUPAC Name |
2-(2-chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-8-10(16)9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
InChI Key |
NKPQCZPOQPHJSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OCC)F |
Origin of Product |
United States |
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